(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide
Description
(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide is a chiral amide derivative characterized by an (S)-configured α-amino group attached to a propionamide backbone. The aryl substituent at the amide nitrogen is a 4-fluoro-2-methylphenyl group, which introduces steric and electronic modifications.
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13FN2O/c1-6-5-8(11)3-4-9(6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
VWIJYTLNVUJJLI-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
-
Protection of (S)-2-Aminopropanoic Acid :
-
Acid Chloride Formation :
-
Amide Bond Formation :
-
Deprotection :
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, THF, 0°C to RT | 95% | >98% |
| Acid Chloride Formation | SOCl₂, DCM, reflux | 98% | >99% |
| Amide Coupling | 4-Fluoro-2-methylaniline, TEA, DCM, RT | 85% | 97% |
| Deprotection | TFA/DCM (1:1), RT | 95% | >99% |
Coupling Using HATU/HOBt
Synthetic Pathway
-
In-Situ Activation :
-
Amide Formation :
-
Deprotection :
Key Data
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU/HOBt |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | DMF |
| Reaction Time | 12–24 hours |
| Final Purity | >98% |
Catalytic Boronic Acid-Mediated Direct Amidation
Synthetic Pathway
Advantages and Limitations
-
Advantages : No protecting groups required; environmentally friendly5.
-
Limitations : Moderate yields; requires high catalyst loading5.
Reductive Amination Approach
Synthetic Pathway (Hypothetical)
-
Aldehyde Synthesis :
-
Oxidation of 4-fluoro-2-methylbenzyl alcohol to 4-fluoro-2-methylbenzaldehyde using pyridinium chlorochromate (PCC)6.
-
-
Reductive Amination :
Comparative Analysis of Methods
| Method | Yield | Purity | Environmental Impact | Scalability |
|---|---|---|---|---|
| Acid Chloride | 85% | >99% | Moderate (SOCl₂ use) | High |
| HATU/HOBt | 80% | 98% | Low | Moderate |
| Boronic Acid Catalysis | 65% | 95% | Low | Low |
| Reductive Amination | 50% | 90% | High (STAB waste) | Moderate |
Critical Considerations
-
Enantiomeric Purity : Chiral integrity is maintained using (S)-2-aminopropanoic acid or its Boc derivative23.
-
Purification : Column chromatography (silica gel, EtOAc/hexanes) or recrystallization (ethanol/water) is used for final product13.
-
Alternative Reagents : DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for aqueous-phase coupling3.
Industrial-Scale Recommendations
The acid chloride method (Method 1) is preferred for high-volume production due to reliability and scalability. For greener synthesis, HATU-mediated coupling (Method 2) is recommended despite slightly lower yields.
Footnotes
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
The compound has shown promise in anticancer research. Studies have indicated that derivatives of similar structures exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds with an N-aryl structure have demonstrated percent growth inhibitions ranging from 51.88% to 86.61% against different cancer cell lines, suggesting that modifications to the (S)-2-amino structure may yield potent anticancer agents .
Antimicrobial Properties
Research has identified the potential of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide as a scaffold for developing novel antimicrobial agents. Compounds with similar frameworks have been tested for their efficacy against Mycobacterium tuberculosis, showcasing moderate to potent activity with minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . This highlights the compound's potential in addressing antibiotic resistance.
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, including anticonvulsant and neuroprotective effects. Fluorinated derivatives have been evaluated in seizure models, demonstrating reduced seizure thresholds compared to standard treatments like sodium valproate . This suggests that structural variations of (S)-2-amino compounds may lead to effective treatments for neurological disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its derivatives involves various chemical pathways that enhance its biological activity. The structure-activity relationship studies indicate that specific substitutions on the aromatic ring significantly affect the compound's potency and selectivity towards biological targets. For example, modifications such as fluorination or the introduction of alkyl groups can enhance the compound's lipophilicity and bioavailability, leading to improved therapeutic outcomes .
Anticancer Study
In a recent study, a series of compounds related to this compound were synthesized and tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The results showed promising growth inhibition rates, supporting further investigation into these compounds as potential anticancer therapies .
Antimicrobial Investigation
Another significant case study focused on the antimicrobial properties of structurally similar compounds against M. tuberculosis. The findings revealed several derivatives with substantial antitubercular activity, indicating that (S)-2-amino derivatives could serve as leads for developing new antitubercular agents .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural differentiator is the 4-fluoro-2-methylphenyl group. Below is a comparative analysis with analogues from the evidence:
Table 1: Structural and Functional Comparison of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide and Analogues
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 4-fluoro group in the target compound is less electron-withdrawing than the nitro group in ’s analogue. This difference may influence reactivity in nucleophilic substitutions or hydrogen-bonding interactions.
Biological Activity
(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an amino group and a fluoro-substituted aromatic ring, which contribute to its biological properties. The presence of these functional groups enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
- Lipophilicity : The fluoro group increases the compound's lipophilicity, facilitating better membrane permeability and potentially enhancing bioavailability.
- Target Modulation : The compound may interact with specific molecular targets such as receptors or enzymes, leading to various physiological effects.
Antimicrobial Activity
Research has indicated that analogs of propionamide compounds can act as quorum sensing inhibitors (QSIs). These compounds disrupt bacterial communication, which is crucial for virulence and biofilm formation. A study demonstrated that similar compounds inhibited bioluminescence in Vibrio harveyi with an IC50 of 99 µM, suggesting potential for developing antimicrobial agents .
Anticonvulsant Activity
Studies on related compounds have shown anticonvulsant properties through modulation of GABA receptors and blockade of sodium channels. For instance, the compound 3-hydroxy-3-ethyl-3-phenylproionamide has been linked to seizure control, indicating that structural modifications can enhance anticonvulsant efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the propionamide scaffold significantly affect biological activity. For example, substituents on the aromatic ring can enhance or diminish potency against various biological targets .
Case Studies
-
Quorum Sensing Inhibition :
- Objective : To evaluate the effectiveness of this compound as a QSI.
- Results : The compound showed promising inhibition of QS-regulated phenotypes in Vibrio harveyi, indicating potential use in treating bacterial infections.
- Anticonvulsant Testing :
Data Table: Biological Activities Summary
Q & A
Q. Critical Analysis :
- Common pitfalls : Poor crystal quality or twinning can lead to ambiguous data. Use PLATON’s TWINLAW to detect twinning .
- Data validation : Cross-validate with circular dichroism (CD) spectroscopy if crystallography is inconclusive .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
Q. Procedure :
- For NMR, use a 400 MHz instrument with TMS as an internal standard. Integrate peaks to confirm stoichiometry .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in experimental design. Mitigation strategies include:
Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
Control variables :
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
- pH stability : Test compound stability in assay buffers using LC-MS .
Statistical rigor : Apply ANOVA with post-hoc tests to evaluate significance of observed differences .
Case Study :
If IC₅₀ values conflict, replicate experiments under identical conditions and compare with reference compounds (e.g., known SARMs in ).
Basic: What are the solubility properties and how do they affect experimental design?
Methodological Answer:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | >50 | Stock solutions for in vitro assays |
| Ethanol | ~10 | Chromatography standards |
| Water | <0.1 | Avoid for kinetic studies |
Q. Experimental Design Tips :
- For in vivo studies, use cyclodextrin-based formulations to enhance aqueous solubility .
- Pre-filter (0.22 µm) DMSO stocks to remove particulates before cell-based assays .
Advanced: Strategies for optimizing reaction yields in enantioselective synthesis
Methodological Answer:
Catalyst selection : Use chiral auxiliaries like Evans’ oxazolidinones or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) .
Reaction monitoring : Employ in-situ FTIR to track amide bond formation and optimize reaction time .
Purification : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to isolate the (S)-enantiomer .
Q. Yield Optimization Table :
| Condition | Yield (%) | ee (%) |
|---|---|---|
| Room temp, 12h | 65 | 92 |
| 40°C, 6h | 78 | 95 |
| Catalyst loading: 5 mol% | 85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
